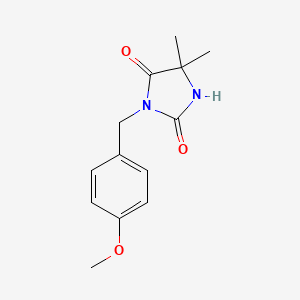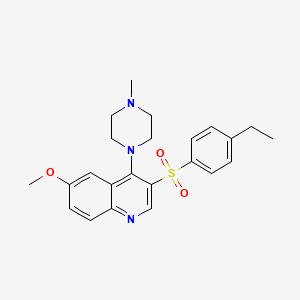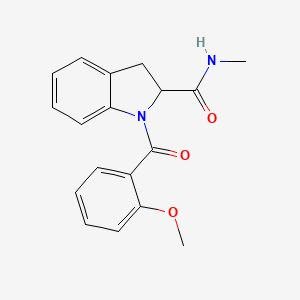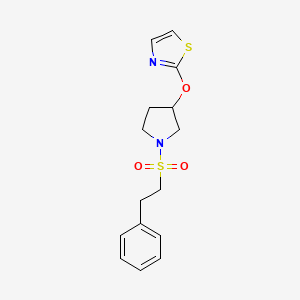
2-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)thiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure is widely used by medicinal chemists to create compounds for treating human diseases . The compound also contains a thiazole ring, another important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen, which allows for a variety of chemical reactions .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The synthesis process is influenced by steric factors and the spatial orientation of substituents . A study on the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks has been reported, indicating interesting antibacterial and antimycobacterial activity .Molecular Structure Analysis
The molecular formula of “this compound” is C15H18N2O3S2. The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring, on the other hand, consists of sulfur and nitrogen, allowing the pi (π) electrons to move freely, rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The pyrrolidine ring also offers various possibilities for chemical reactions, especially due to the stereogenicity of carbons .科学的研究の応用
Antibacterial and Antifungal Applications
Thiazole derivatives, including those similar to the specified compound, have been extensively studied for their high biological activity. Research has demonstrated the synthesis of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines, which exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. These compounds showed up to 16-fold increased antibacterial effect compared to traditional antibiotics such as Oxytetracycline (Sapijanskaitė-Banevič et al., 2020). Moreover, 1,3,4-oxadiazole thioether derivatives containing thiazole have confirmed good antibacterial activities, with some compounds outperforming commercial agents like bismerthiazol in inhibitory effect against Xanthomonas oryzae pv. oryzae (Song et al., 2017).
Anticancer Applications
Compounds featuring thiazole and related heterocyclic fragments have shown promising anticancer activity. For instance, thiazolo[3,2-a]pyridines prepared via a multicomponent reaction exhibited notable anticancer activity across a range of cancer cell lines, highlighting their potential in cancer treatment strategies (Altug et al., 2011). This anticancer potential is further supported by the synthesis and evaluation of novel 1,3,4-thiadiazole as well as 1,3-thiazole derivatives bearing a pyridine moiety, which displayed remarkable anticancer activity, offering new avenues for therapeutic intervention (Abouzied et al., 2022).
作用機序
Target of Action
Compounds bearing pyrrolidine and thiazole moieties have been known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that the pyrrolidine ring is a significant feature in many bioactive molecules due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
特性
IUPAC Name |
2-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-22(19,11-7-13-4-2-1-3-5-13)17-9-6-14(12-17)20-15-16-8-10-21-15/h1-5,8,10,14H,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLHTJPTPNPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
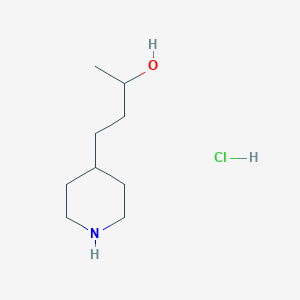
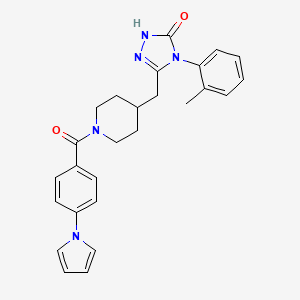
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)
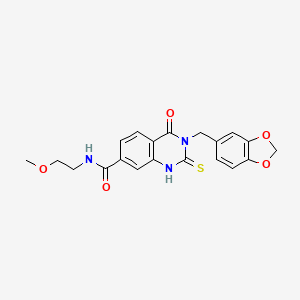

![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)


![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)
